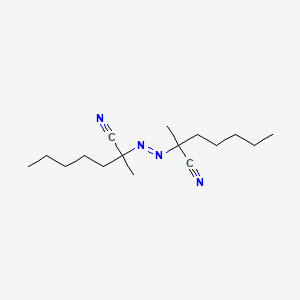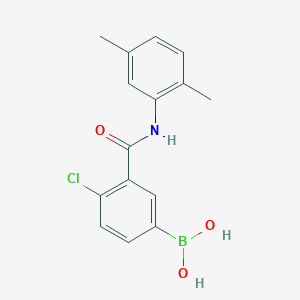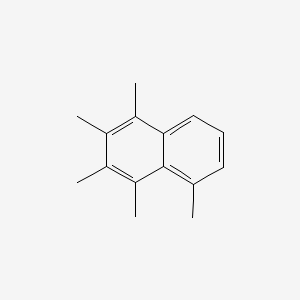
Pentamethylnaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pentamethylnaphthalene, also known as 1,2,4,6,7-pentamethylnaphthalene, is an organic compound with the molecular formula C15H18. It is a derivative of naphthalene, where five hydrogen atoms are replaced by methyl groups. This compound is known for its unique structural properties and is used in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
Pentamethylnaphthalene can be synthesized through several methods. One common approach involves the methylation of naphthalene using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a strong base like sodium hydride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, this compound is often produced through catalytic processes. One such method involves the use of zeolite catalysts to facilitate the methylation of naphthalene. This process is advantageous due to its high selectivity and yield, making it suitable for large-scale production.
化学反应分析
Types of Reactions
Pentamethylnaphthalene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into partially or fully hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride as a catalyst are typical.
Major Products Formed
Oxidation: Produces quinones and other oxygenated compounds.
Reduction: Yields hydrogenated naphthalene derivatives.
Substitution: Results in various substituted naphthalene compounds.
科学研究应用
Pentamethylnaphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Employed in studies involving aromatic hydrocarbons and their biological interactions.
Medicine: Investigated for its potential use in drug development and as a model compound in pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of pentamethylnaphthalene involves its interaction with various molecular targets In oxidation reactions, it acts as a substrate for oxidizing agents, leading to the formation of quinones
相似化合物的比较
Similar Compounds
Tetramethylnaphthalene: Similar structure but with four methyl groups.
Trimethylnaphthalene: Contains three methyl groups.
Hexamethylnaphthalene: Has six methyl groups.
Uniqueness
Pentamethylnaphthalene is unique due to its specific methylation pattern, which imparts distinct chemical and physical properties. Its high degree of methylation makes it more hydrophobic and alters its reactivity compared to less methylated naphthalenes.
属性
CAS 编号 |
56908-81-7 |
|---|---|
分子式 |
C15H18 |
分子量 |
198.30 g/mol |
IUPAC 名称 |
1,2,3,4,5-pentamethylnaphthalene |
InChI |
InChI=1S/C15H18/c1-9-7-6-8-14-12(4)10(2)11(3)13(5)15(9)14/h6-8H,1-5H3 |
InChI 键 |
SBVWGEBOPQLCNV-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=C(C(=C(C2=CC=C1)C)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



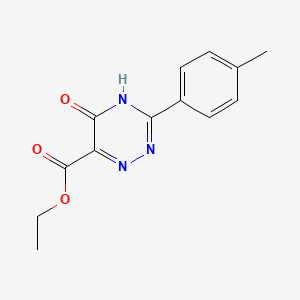


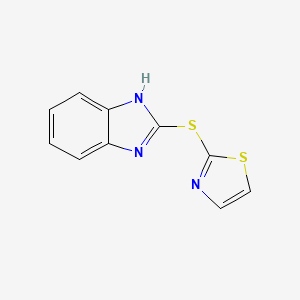
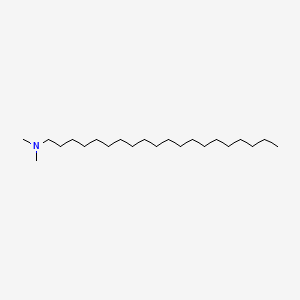
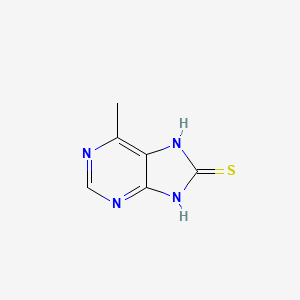

![1,1',1''-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tris(3,5-dimethylbenzene)](/img/structure/B12642609.png)

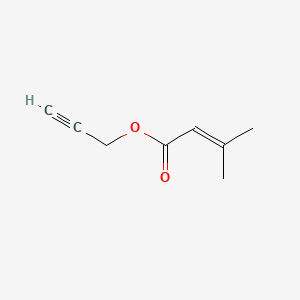
![5-Benzocyclooctenol, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-5,6,7,8,9,10-hexahydro-5-Methyl-](/img/structure/B12642628.png)
